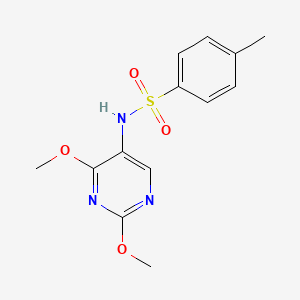
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C17H16F3N3O2 and its molecular weight is 351.329. The purity is usually 95%.
BenchChem offers high-quality N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Tissue Distribution
Researchers investigated the pharmacokinetics and tissue distribution of a novel compound, 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide (IN-1130). This compound, closely related to your query, was found to be a potential oral anti-fibrotic drug. It showed significant plasma half-lives in various animal models and high apparent permeability. Notably, the bioavailability of orally administered IN-1130 varied across species, and it was readily distributed into the liver, kidneys, and lungs. This suggests potential applications in treating fibrosis-related disorders (Kim et al., 2008).
Synthesis and Biological Activity of Pyrazolo[3,4-d]pyrimidine Ribonucleosides
The synthesis and biological activity of several 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides were explored. These compounds, including 6-azacadeguomycin, demonstrated significant activity against measles in vitro and moderate antitumor activity against leukemia, suggesting potential applications in antiviral and anticancer treatments (Petrie et al., 1985).
Inhibitory Activity on Tumor-associated Carbonic Anhydrase Isoforms
A study reported the inhibitory activity of 2-benzamido-N-(2-oxo-4-(methyl/trifluoromethyl)-2H-chromen-7-yl) benzamide 3a-f and substituted quinazolin-4(3H)-ones on tumor-associated hCA IX and XII isoforms. This research indicates potential for therapeutic applications in targeting specific cancer types (Bozdağ et al., 2017).
Antiarrhythmic Activity of N-(piperidylalkyl)trifluoroethoxybenzamides
A study on benzamides characterized by trifluoroethoxy ring substituents and a heterocyclic amide side chain revealed promising oral antiarrhythmic activity in mice. This research suggests potential use in developing antiarrhythmic drugs, with compounds like flecainide acetate showing significant efficacy (Banitt et al., 1977).
Synthesis and Anticancer Evaluation of Thiadiazol Benzamides
A study focusing on the synthesis of novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups showed promising anticancer activity against various human cancer cell lines. This research indicates potential applications in developing new anticancer agents (Tiwari et al., 2017).
Eigenschaften
IUPAC Name |
N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O2/c1-23-15(24)9-11-8-13(5-6-14(11)22-23)21-16(25)10-3-2-4-12(7-10)17(18,19)20/h2-4,7,9,13H,5-6,8H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTYAMRBSAOUHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(trifluoromethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2920646.png)
![Tert-butyl N-[(2-oxospiro[3.3]heptan-6-yl)methyl]carbamate](/img/structure/B2920649.png)

![2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2920652.png)
![6-((tert-Butyldimethylsilyl)oxy)benzo[d]thiazol-2-amine](/img/structure/B2920653.png)
![(N'2E,N'6Z)-N'2,N'6-bis(3-methylbenzo[d]thiazol-2(3H)-ylidene)pyridine-2,6-dicarbohydrazide](/img/structure/B2920654.png)
![(E)-8-methyl-2-phenyl-N-(4-(trifluoromethyl)benzylidene)-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2920655.png)
![2-[5-hydroxy-6-benzyl(1,2,4-triazin-3-ylthio)]-N-(4-methoxyphenyl)acetamide](/img/structure/B2920656.png)

![Ethyl 5-((3-methoxybenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2920659.png)
![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2920660.png)